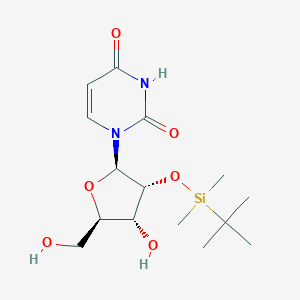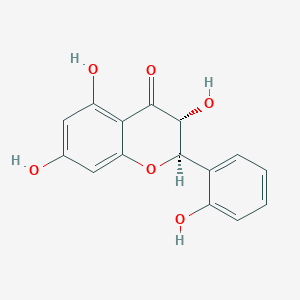
DOTMP
Übersicht
Beschreibung
Dotmp (N,N-dimethyl-N-oxalyl-L-2-phenylglycine) is an organic compound that has been used in a variety of scientific research applications. It is a small molecule that can be used to study a wide range of biological processes, including enzyme activity, protein folding, and gene expression. This compound has been used to study the structure and function of proteins, as well as to investigate the mechanisms of action of various drugs.
Wissenschaftliche Forschungsanwendungen
Schmerzlinderung bei Knochenkrankheiten
DOTMP wird verwendet, um Komplexe mit radioaktiven Isotopen wie 177Lu und 153Sm zu bilden, die dann zur Linderung von Knochenschmerzen bei Krebspatienten eingesetzt werden .
Radiopharmazeutische Herstellung
Es ist an der Formulierung von gefriergetrockneten Kits für die einfache und einstufige Herstellung von klinischen 177Lu-DOTMP und 153Sm-DOTMP beteiligt .
Vergleichende Wirksamkeitsstudien
This compound wird mit anderen Wirkstoffen wie 177Lu-EDTMP und 188Re-HEDP in Osteosarkom-Tumorzelllinien verglichen, um die relative Wirksamkeit zu bewerten .
Wirkmechanismus
In the context of radiopharmaceuticals, DOTMP is a chemical that collects in bones . The other component of 166Ho-DOTMP is radioactive holmium, abbreviated 166Ho . 166Ho is a radioactive particle that is bound to the this compound . These properties make 166Ho-DOTMP a potentially useful drug for the treatment of cancers in the bone .
Safety and Hazards
Zukünftige Richtungen
The U.S. Food and Drug Administration (FDA) has cleared QSAM’s investigational new drug (IND) application which allows the Company to commence Phase 1 clinical trials and the dosing of patients with bone cancer . Telix Pharmaceuticals Limited has entered into an agreement to acquire QSAM Biosciences, Inc. and its lead investigational drug Samarium-153-DOTMP .
Biochemische Analyse
Biochemical Properties
Dotmp is known to interact with various biomolecules in the body. It has been observed to have a high affinity for skeletal tissues , suggesting that it may interact with proteins and enzymes involved in bone metabolism
Cellular Effects
The effects of this compound on cells are primarily observed in its potential therapeutic applications. In studies, this compound has been shown to have a selective uptake in skeletal tissues , indicating that it may influence cellular processes in these tissues
Molecular Mechanism
It is known to bind to skeletal tissues , suggesting that it may interact with biomolecules in these tissues This could potentially involve enzyme inhibition or activation, changes in gene expression, or other molecular interactions
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to exhibit excellent stability at room temperature . Studies on the long-term effects of this compound on cellular function in in vitro or in vivo studies are ongoing.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have been studied. In one study, dogs were administered this compound and monitored for evidence of toxicity in the bone marrow and vital organs . The dogs tolerated the administration of this compound without apparent clinical toxicity , suggesting that this compound may have a favorable safety profile at the dosages tested.
Metabolic Pathways
Given its affinity for skeletal tissues , it is likely that this compound interacts with enzymes or cofactors involved in bone metabolism
Transport and Distribution
Given its observed affinity for skeletal tissues , it is likely that this compound interacts with transporters or binding proteins that facilitate its distribution to these tissues.
Subcellular Localization
Given its observed affinity for skeletal tissues , it is possible that this compound is directed to specific compartments or organelles within cells in these tissues
Eigenschaften
IUPAC Name |
[4,7,10-tris(phosphonomethyl)-1,4,7,10-tetrazacyclododec-1-yl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32N4O12P4/c17-29(18,19)9-13-1-2-14(10-30(20,21)22)5-6-16(12-32(26,27)28)8-7-15(4-3-13)11-31(23,24)25/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMQNIDOFXYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N4O12P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919416 | |
| Record name | [1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayltetrakis(methylene)]tetrakis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91987-74-5 | |
| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091987745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayltetrakis(methylene)]tetrakis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetrakis(methylene))tetraphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOTMP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65F5KPT4JK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester (9CI)](/img/structure/B150668.png)




